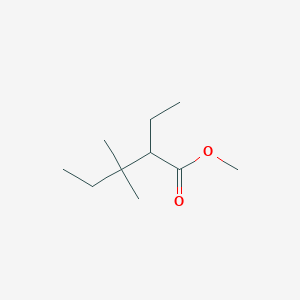

Methyl 2-ethyl-3,3-dimethylpentanoate

Beschreibung

Methyl 2-ethyl-3,3-dimethylpentanoate is a branched-chain ester characterized by a pentanoate backbone substituted with an ethyl group at position 2 and two methyl groups at position 2. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol (calculated based on standard atomic weights). While direct data on this compound’s CAS number or synthesis are absent in the provided evidence, structurally related esters and their synthetic pathways offer insights. For example, methyl 3,3-dimethylpentanoate derivatives are synthesized via esterification of substituted carboxylic acids with methanol in acidic media, as seen in the preparation of methyl 3,3-dimethylpentenoate .

Eigenschaften

CAS-Nummer |

88246-55-3 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

methyl 2-ethyl-3,3-dimethylpentanoate |

InChI |

InChI=1S/C10H20O2/c1-6-8(9(11)12-5)10(3,4)7-2/h8H,6-7H2,1-5H3 |

InChI-Schlüssel |

FRQTXBSAJIUYJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)OC)C(C)(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-3,3-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-ethyl-3,3-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-ethyl-3,3-dimethylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Sodium methoxide, methanol or other alcohols.

Major Products Formed

Hydrolysis: 2-ethyl-3,3-dimethylpentanoic acid and methanol.

Reduction: 2-ethyl-3,3-dimethylpentanol.

Transesterification: New ester and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethyl-3,3-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug formulation and delivery.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-ethyl-3,3-dimethylpentanoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations and Reactivity Methyl 2-amino-3,3-dimethylpentanoate (CID 131229521) introduces an amino group at position 2, enhancing polarity and enabling hydrogen bonding, which is critical for biological activity . The isocyanato derivative (CAS 120219-17-2) exhibits high reactivity due to the isocyanate group, making it suitable for polymer crosslinking or carbamate formation . tert-Butyl 5-hydroxy-3,3-dimethylpentanoate (EN300-1671228) incorporates a bulky tert-butyl group and hydroxyl functionality, improving steric hindrance and stability in synthetic pathways .

Synthetic Pathways Esterification with methanol under acidic conditions is a common method for synthesizing methyl esters, as demonstrated in the production of methyl 3,3-dimethylpentenoate from 5-chloro-3,3-dimethylpentanoic acid . Amino and isocyanato derivatives require additional steps, such as nucleophilic substitution or protection/deprotection strategies, to introduce functional groups .

Physical and Chemical Properties Increased branching (e.g., dimethyl groups) reduces melting points and volatility compared to linear esters. The tert-butyl group in tert-butyl 5-hydroxy-3,3-dimethylpentanoate significantly increases molecular weight and hydrophobicity .

Safety and Handling While direct safety data for Methyl 2-ethyl-3,3-dimethylpentanoate are unavailable, analogous branched hydrocarbons like 2,3-Dimethylpentane require stringent safety protocols, including explosion-proof equipment and enclosed transfer systems to mitigate flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.